molecular formula C19H26N2O7 B2793959 2-[4-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]oxymethyl]phenyl]acetic acid CAS No. 83714-72-1

2-[4-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]oxymethyl]phenyl]acetic acid

Cat. No. B2793959
CAS RN: 83714-72-1
M. Wt: 394.424
InChI Key: YSCWETYWYFVXPJ-AWEZNQCLSA-N
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Description

2-[4-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]oxymethyl]phenyl]acetic acid is a useful research compound. Its molecular formula is C19H26N2O7 and its molecular weight is 394.424. The purity is usually 95%.
BenchChem offers high-quality 2-[4-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]oxymethyl]phenyl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]oxymethyl]phenyl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Spectroscopy

One area of research that has seen significant attention is the structural study and characterization of peptides and related compounds. For instance, Leyton et al. (2013) conducted a comprehensive structural study of a dipeptide, utilizing vibrational spectroscopy and Density Functional Theory (DFT) calculations to understand its vibrational properties and electronic delocalization. Such studies are crucial for elucidating the structure-activity relationships of complex molecules, including the compound of interest (Leyton et al., 2013).

Allosteric Modifiers of Hemoglobin

Research into allosteric modifiers of hemoglobin also provides relevant insights. Randad et al. (1991) synthesized and tested a series of compounds for their ability to decrease the oxygen affinity of human hemoglobin A, highlighting the potential of specific chemical modifications to influence biological functions. This research underscores the importance of chemical synthesis in developing therapeutic agents and could be relevant to the applications of the compound (Randad et al., 1991).

Enzymatic Kinetic Resolution

Another significant application area is the use of acetic acid esters in the kinetic resolution of racemic amines. Olah et al. (2018) explored the activity of acetic acid esters with electron-withdrawing 2-alkoxy-groups as acylating agents in the kinetic resolution of racemic amines, demonstrating the utility of chemical modifications for selective reactions in synthetic organic chemistry (Olah et al., 2018).

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activity represent another area of research relevance. Gein et al. (2020) synthesized a series of compounds and tested their antimicrobial activity, providing insights into the potential therapeutic applications of chemically modified compounds. This research could suggest similar potential applications for the compound in antimicrobial therapies (Gein et al., 2020).

properties

IUPAC Name

2-[4-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]oxymethyl]phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O7/c1-19(2,3)28-18(26)21-14(8-9-15(20)22)17(25)27-11-13-6-4-12(5-7-13)10-16(23)24/h4-7,14H,8-11H2,1-3H3,(H2,20,22)(H,21,26)(H,23,24)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCWETYWYFVXPJ-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OCC1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)OCC1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]oxymethyl]phenyl]acetic acid

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